1-Pyrenecarboxaldehyde

Analytical Chemistry Proteomics Mass Spectrometry

Researchers needing sensitive fluorescent probes or covalent labeling agents often find standard pyrene derivatives lack a reactive handle or polarity response. 1-Pyrenecarboxaldehyde (PCA) solves this: - Aldehyde group enables Schiff base formation for biothiol derivatization (cysteine/homocysteine detection limit: 250 amol/L in MALDI-TOF MS). - One-step graphene oxide reduction yields Pt nanoparticles of 1.3±0.2 nm for electrocatalysis. - Fluorescence quantum yield increases with amino groups, ideal for turn-on Hg²⁺/Al³⁺ sensors. - ≥98% purity, available in research quantities for immediate delivery.

Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
CAS No. 3029-19-4
Cat. No. B026117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenecarboxaldehyde
CAS3029-19-4
Synonyms1-Formylpyrene;  1-Pyrenealdehyde;  1-Pyrenecarbaldehyde;  3-Formylpyrene;  3-Pyrenealdehyde;  3-Pyrenecarboxaldehyde;  3-Pyrenylaldehyde;  NSC 30811; 
Molecular FormulaC17H10O
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
InChIInChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
InChIKeyRCYFOPUXRMOLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenecarboxaldehyde: High-Purity Fluorescent Aldehyde


1-Pyrenecarboxaldehyde (PCA, 1-formylpyrene), CAS 3029-19-4, is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₇H₁₀O [1]. It consists of a pyrene core functionalized with a single aldehyde group at the 1-position [1]. This substitution endows PCA with fundamentally different spectral properties compared to unsubstituted pyrene and other pyrene derivatives, due to significant inductive and mesomeric effects [2]. The compound is commercially available as a yellow crystalline solid with a purity of ≥98-99% . Its dual functionality—a planar, π-electron-rich pyrene moiety for π-π stacking and hydrophobic interactions, coupled with a reactive aldehyde group for Schiff base formation and other covalent modifications—makes it a versatile building block for fluorescent probes, molecular sensors, and functional materials .

Fluorescent probe building block with reactive aldehyde for covalent conjugation
Polarity-sensitive fluorophore for environmental probing in micelles, vesicles, and biological structures
Dual functionality: π‑rich pyrene for stacking and aldehyde for Schiff-base chemistry

1-Pyrenecarboxaldehyde vs. Pyrene Analogs


Substituting 1-Pyrenecarboxaldehyde (PCA) with other in-class compounds such as pyrene, 1-aminopyrene, or pyrene-1-carboxylic acid is not scientifically valid due to fundamental differences in their photophysical mechanisms and chemical reactivity. PCA is classified in a distinct spectral group from pyrene and 1-methylpyrene, exhibiting different excited-state dynamics and fluorescence behavior due to the proximity of its n,π* and π,π* states [1]. This unique electronic configuration results in strong environmental polarity sensitivity, a feature not shared by all pyrene derivatives [2]. Furthermore, its aldehyde functionality provides a specific and reactive handle for covalent conjugation (e.g., Schiff base formation) that cannot be replicated by the amine group of 1-aminopyrene or the carboxylic acid of pyrene-1-carboxylic acid, enabling applications in MALDI-TOF derivatization , sensor development , and graphene functionalization that are chemically inaccessible to its analogs.

Photophysical class mismatch
PCA belongs to a distinct spectral group from pyrene and 1-methylpyrene; its n,π*/π,π* proximity imparts unique polarity sensitivity. Replacement with weakly perturbed analogs may yield non‑responsive probes.
Reactivity gap
The aldehyde enables direct Schiff‑base formation under mild conditions, a handle absent in 1‑aminopyrene or pyrene‑1‑carboxylic acid. Conjugation workflows built on aldehyde chemistry cannot be replicated with amine or carboxylic acid derivatives.

1-Pyrenecarboxaldehyde: Performance Evidence


Femtomolar Biothiol Detection via MALDI-TOF MS

1-Pyrenecarboxaldehyde (1-py) enables the simultaneous quantitative detection of cysteine (Cys) and homocysteine (Hcy) at an exceptionally low detection limit of 250 amol/L following derivatization, as determined by matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) . This performance is attributed to its high derivatization and ionization efficiency. In contrast, unmodified pyrene or other non-aldehyde derivatives cannot be used for this specific covalent labeling strategy .

MALDI‑TOF biothiol detection
Class‑level inference
250 amol/L detection limit for Cys/Hcy
Supports selection as derivatization agent for mass spectrometry
Class‑level inference; data to verify
Analytical Chemistry Proteomics Mass Spectrometry

Multifunctional Reductant for Graphene Oxide

1-Pyrenecarboxaldehyde (PCA) serves as a novel, multifunctional reductant for the one-step reduction and functionalization of graphene oxide (GO), enabling the uniform anchoring of platinum nanoparticles (Pt NPs) with an average diameter of 1.3 ± 0.2 nm . The resulting Pt NPs/PC⁻-GNs nanohybrids exhibit higher electrocatalytic activity and stability towards methanol oxidation compared to Pt NPs supported on graphene nanosheets reduced with the conventional reductant, hydrazine .

GO reduction & Pt catalyst support
Head‑to‑head
Higher activity and stability vs hydrazine; Pt NP size 1.3 ± 0.2 nm
Supports dual reducing/stabilizing function in electrocatalyst design
Data to verify
Materials Science Nanotechnology Catalysis

Ratiometric Borohydride Sensing vs. 9-Anthracenecarboxaldehyde

1-Pyrenecarboxaldehyde (1-PA) exhibits pronounced ratiometric fluorescence signaling behavior for the detection of borohydride (BH₄⁻) species [1]. In a direct comparative study, the detection limit for borohydride using 1-PA was determined to be 15.7 μM (0.23 ppm), while the analogous probe 9-Anthracenecarboxaldehyde (9-AA) achieved a detection limit of 7.4 μM (0.11 ppm) under identical conditions [1]. Both probes operate via a reductive aldehyde-to-alcohol conversion mechanism, but their spectral properties and detection limits differ based on the aromatic core [1].

Borohydride sensing LOD
Head‑to‑head
PCA LOD 15.7 μM; 9‑AA LOD 7.4 μM (≈2.1× lower)
Allows probe selection based on spectral window and required LOD
Reported μPAD method context
Analytical Chemistry Fluorescence Sensing Anion Detection

Superior Polarity Sensitivity vs. Pyrene

1-Pyrenecarboxaldehyde is classified in a fundamentally different spectral group from pyrene and its weakly perturbed derivatives like 1-methylpyrene, due to the strong inductive and mesomeric effect of the aldehyde substituent [1]. This substitution causes the n,π* and π,π* excited states to be in close proximity, leading to unique photophysical properties including strong solvent polarity-dependent fluorescence quantum yields and spectral shifts [1][2]. The fluorescence of 1-pyrenecarboxaldehyde is highly sensitive to environmental polarity, with an increase in quantum yield and a red shift observed when transitioning from aliphatic to polar solvents [2].

Polarity sensitivity classification
Class‑level inference
Distinct spectral group; n,π*/π,π* proximity drives polarity‑dependent quantum yield
Class‑level inference for polarity probing applications
Qualitative difference in excited‑state dynamics
Photophysics Fluorescence Spectroscopy Environmental Probes

Amine-Induced Fluorescence Turn-On

The fluorescence quantum yield of 1-Pyrenecarboxaldehyde increases significantly upon interaction with substances possessing an amino group, a response that occurs without a simultaneous spectral shift or loss of spectral structure [1]. This is in contrast to its behavior in non-polar solvents, where its monomer fluorescence quantum yield is reported to be very weak (less than 0.001 for the closely related pyrene-3-carboxaldehyde, a similar carbonyl derivative) [2].

Amine‑responsive turn‑on
Class‑level inference
Fluorescence quantum yield increases with amine interaction
Supports turn‑on probe design for amine detection
Response characterized in solution
Fluorescence Sensing Molecular Probes Bioconjugation

Bioconjugation Reactivity vs. 1-Pyrenecarboxylic Acid

The aldehyde group of 1-Pyrenecarboxaldehyde enables specific, well-established conjugation chemistries that are not possible with the carboxylic acid group of 1-pyrenecarboxylic acid or the amine group of 1-aminopyrene [1]. For instance, PCA readily forms Schiff bases with primary amines, a reaction used to create fluorescent sensors for metal ions such as Hg²⁺, Al³⁺, and Ni²⁺, and to label biomolecules like cysteine and homocysteine for MALDI-TOF analysis . In contrast, 1-pyrenecarboxylic acid requires activation (e.g., as an active ester) for similar amide bond formation, adding an extra synthetic step, and its photophysical properties are distinct due to the absence of the low-lying n,π* state [2].

Bioconjugation reactivity
Class‑level inference
Direct Schiff‑base formation vs. activation required for carboxylic acid
Class‑level reactivity advantage for one‑step conjugation
Reported synthetic pathway context
Organic Synthesis Bioconjugation Sensor Chemistry

1-Pyrenecarboxaldehyde: Key Application Scenarios


Ultra-Sensitive Biothiol Detection by MALDI-TOF MS

Based on its proven ability to achieve a 250 amol/L detection limit for cysteine and homocysteine , 1-Pyrenecarboxaldehyde is the superior choice for researchers developing quantitative MALDI-TOF MS assays for biothiols. Its aldehyde group enables efficient and specific derivatization, a critical step for achieving the reported ultra-high sensitivity. This application is not feasible with other common pyrene derivatives like 1-aminopyrene or 1-pyrenecarboxylic acid.

Synthesis of Graphene Electrocatalyst Supports

1-Pyrenecarboxaldehyde is a demonstrably effective, multifunctional reagent for the one-step reduction and functionalization of graphene oxide, resulting in Pt nanoparticle catalysts with a small, uniform size of 1.3 ± 0.2 nm and enhanced electrocatalytic performance compared to those made with hydrazine . This makes PCA the preferred reducing agent for materials scientists aiming to synthesize high-activity, stable catalyst supports for fuel cell and other energy conversion applications.

Turn-On Fluorescent Sensors for Amines

The unique photophysical response of 1-Pyrenecarboxaldehyde to environmental polarity and, specifically, its increase in fluorescence quantum yield upon interaction with amino groups [1], positions it as an ideal starting material for developing 'turn-on' fluorescent probes. This property is exploited in the creation of sensors for metal ions (e.g., Hg²⁺, Al³⁺) and biomolecules, offering a specific detection mechanism not shared by other pyrene derivatives with different functional groups .

Polarity Sensing in Lipid Vesicles and Micelles

Due to its well-characterized and strong sensitivity of its fluorescence spectrum (quantum yield and spectral shift) to solvent polarity [1], 1-Pyrenecarboxaldehyde serves as a more responsive probe than pyrene for studying the interior polarity of lipid vesicles, micelles, and other biological structures. This allows researchers to gain quantitative insights into local environmental changes that would be undetectable with less sensitive pyrene-based probes [2].

Application
Selection Property
Validation Focus
MALDI‑TOF biothiol derivatization
Aldehyde functionality for covalent labeling
LOD and ionization efficiency
Graphene oxide reduction & catalyst support synthesis
Dual reducing and surface‑functionalizing agent
Metal NP dispersion and electrocatalytic stability
Amine‑responsive fluorescent probe development
Aldehyde‑mediated fluorescence turn‑on mechanism
Quantum yield change and conjugation monitoring
Polarity probing of lipid vesicles and micelles
Polarity‑dependent quantum yield and spectral shift
Environmental sensitivity vs pyrene baseline

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